Phosphorothioic acid, O-(2-chlorophenyl) O,O-diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, O-(2-chlorophenyl) O,O-diethyl ester is an organophosphate compound commonly used as an insecticide. It is known for its effectiveness in controlling a wide range of pests in agricultural settings. The compound is a pale yellow to amber liquid with a garlic-like odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorothioic acid, O-(2-chlorophenyl) O,O-diethyl ester can be synthesized by reacting phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 2-chlorophenol . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is carefully monitored to maintain the purity and yield of the final product. The intermediate products are often purified through distillation or crystallization before the final compound is obtained .
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O-(2-chlorophenyl) O,O-diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates.
Reduction: Reduction reactions can convert it into phosphorothioates with different substituents.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphorothioates and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Phosphorothioic acid, O-(2-chlorophenyl) O,O-diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphorothioate groups into molecules.
Medicine: Research is conducted on its potential use in developing new insecticides and pharmaceuticals.
Industry: It is widely used in agriculture to control pests on crops such as cotton, maize, and vegetables.
Mechanism of Action
The mechanism of action of phosphorothioic acid, O-(2-chlorophenyl) O,O-diethyl ester involves the inhibition of the acetylcholinesterase enzyme. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the pest .
Comparison with Similar Compounds
Phosphorothioic acid, O-(2-chlorophenyl) O,O-diethyl ester is similar to other organophosphate compounds such as:
Profenofos: Another organophosphate insecticide with a similar mechanism of action.
Phosphorothioic acid, O,O-diethyl O-phenyl ester: Used in similar applications but with different substituents.
Thionazin: An organophosphate with a pyrazinyl ester group, used as a nematocide.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and biological activity, making it particularly effective against certain pests .
Properties
CAS No. |
13677-62-8 |
---|---|
Molecular Formula |
C10H14ClO3PS |
Molecular Weight |
280.71 g/mol |
IUPAC Name |
(2-chlorophenoxy)-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H14ClO3PS/c1-3-12-15(16,13-4-2)14-10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3 |
InChI Key |
ZFSIIQADOGUJGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.